molecular formula C20H22N2O5S B11160164 2-{[(phenylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

2-{[(phenylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No.: B11160164
M. Wt: 402.5 g/mol
InChI Key: QVJFTTBTQZQKGA-UHFFFAOYSA-N
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Description

2-{[(Phenylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is a complex organic compound with a unique structure that combines a benzamide core with a phenylsulfonyl and tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(phenylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The phenylsulfonyl group is introduced through a sulfonylation reaction, while the tetrahydrofuran moiety is added via a nucleophilic substitution reaction. Common reagents used in these reactions include sulfonyl chlorides, amines, and tetrahydrofuran derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(Phenylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted tetrahydrofuran compounds. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

2-{[(Phenylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(phenylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and receptors, modulating their activity. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively. The benzamide core can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Phenylsulfonyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide is unique due to the combination of the phenylsulfonyl and tetrahydrofuran moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

2-[[2-(benzenesulfonyl)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C20H22N2O5S/c23-19(14-28(25,26)16-8-2-1-3-9-16)22-18-11-5-4-10-17(18)20(24)21-13-15-7-6-12-27-15/h1-5,8-11,15H,6-7,12-14H2,(H,21,24)(H,22,23)

InChI Key

QVJFTTBTQZQKGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2NC(=O)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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